molecular formula C8H9NO2 B13491569 (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione

(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione

Cat. No.: B13491569
M. Wt: 151.16 g/mol
InChI Key: UNCWVIOWSVTJGX-GUCUJZIJSA-N
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Description

(1R,2S,5R,6S)-8-azatricyclo[4300,2,5]nonane-7,9-dione is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes cyclization reactions, which are crucial for forming the tricyclic core of the compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like automated synthesis and high-throughput screening are employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and protein folding. Its rigid structure can serve as a model for understanding molecular conformations.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.

Industry

Industrially, the compound is used in the development of advanced materials, such as polymers and nanomaterials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which (1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific tricyclic framework, which imparts distinct reactivity and stability. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(1R,2S,5R,6S)-8-azatricyclo[4.3.0.02,5]nonane-7,9-dione

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4(3)6(5)8(11)9-7/h3-6H,1-2H2,(H,9,10,11)/t3-,4+,5+,6-

InChI Key

UNCWVIOWSVTJGX-GUCUJZIJSA-N

Isomeric SMILES

C1C[C@H]2[C@@H]1[C@H]3[C@@H]2C(=O)NC3=O

Canonical SMILES

C1CC2C1C3C2C(=O)NC3=O

Origin of Product

United States

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